Cas no 2248369-28-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate)
2248369-28-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate
Numero CAS:2248369-28-8
MF:C18H19N5O4
MW:369.374563455582
CID:5924227
PubChem ID:165724324
Update Time:2025-08-05
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate
- EN300-6521331
- 2248369-28-8
-
- Inchi: 1S/C18H19N5O4/c24-15(27-23-16(25)13-6-2-3-7-14(13)17(23)26)10-18(8-4-1-5-9-18)11-22-12-19-20-21-22/h2-3,6-7,12H,1,4-5,8-11H2
- Chiave InChI: CILPDUUFVUEBNY-UHFFFAOYSA-N
- Sorrisi: O(C(CC1(CN2C=NN=N2)CCCCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
Proprietà calcolate
- Massa esatta: 369.14370410g/mol
- Massa monoisotopica: 369.14370410g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 583
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 107Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6521331-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate |
2248369-28-8 | 95.0% | 0.05g |
$395.0 | 2025-03-14 | |
| Enamine | EN300-6521331-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate |
2248369-28-8 | 95.0% | 0.1g |
$414.0 | 2025-03-14 | |
| Enamine | EN300-6521331-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate |
2248369-28-8 | 95.0% | 0.25g |
$432.0 | 2025-03-14 | |
| Enamine | EN300-6521331-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate |
2248369-28-8 | 95.0% | 0.5g |
$451.0 | 2025-03-14 | |
| Enamine | EN300-6521331-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate |
2248369-28-8 | 95.0% | 1.0g |
$470.0 | 2025-03-14 | |
| Enamine | EN300-6521331-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate |
2248369-28-8 | 95.0% | 2.5g |
$923.0 | 2025-03-14 | |
| Enamine | EN300-6521331-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate |
2248369-28-8 | 95.0% | 5.0g |
$1364.0 | 2025-03-14 | |
| Enamine | EN300-6521331-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate |
2248369-28-8 | 95.0% | 10.0g |
$2024.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate Letteratura correlata
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
2248369-28-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(1H-1,2,3,4-tetrazol-1-yl)methyl]cyclohexyl}acetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso